molecular formula C9H6BrCl2NO B1382752 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1616289-35-0

7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1382752
CAS No.: 1616289-35-0
M. Wt: 294.96 g/mol
InChI Key: SLDUAUANOWLKTP-UHFFFAOYSA-N
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Description

7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms into the isoquinoline ring.

    Cyclization: Formation of the dihydroisoquinoline structure through cyclization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation/Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation/reduction reactions can produce different functionalized isoquinolines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Influencing biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine substituents.

    5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine substituent.

    Isoquinoline: The parent compound without any halogen substituents.

Uniqueness

The presence of both bromine and chlorine atoms in 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

7-bromo-5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrCl2NO/c10-5-3-6(11)4-1-2-13-9(14)7(4)8(5)12/h3H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUAUANOWLKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212173
Record name 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616289-35-0
Record name 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616289-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253e, 40 g, 0.186 mol) in concentrated sulfuric acid (200 mL) at 60° C. was added N-bromosuccinimide (49.7 g, 0.279 mol) in portions. Stirring was continued at 60° C. for 2 hours, then more N-bromosuccinimide (5 g. 28 mmol) was added. After stirring at 60° C. for 1 hour more, the mixture was poured onto ice water (500 mL), then extracted with dichloromethane (3×500 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution (800 mL), dried over sodium sulfate, and concentrated in vacuo. The residue was stirred in ethyl acetate (40 mL) and petroleum ether (20 mL), and the resulting solids collected by filtration and dried under vacuum to give 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253f, 41 g, 75% yield) as an off-white solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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